N-Phenylglycine potassium salt
Overview
Description
N-Phenylglycine potassium salt is a compound that has been studied in various contexts, including its role in the synthesis of other compounds and its behavior under different conditions. While the provided papers do not directly discuss N-Phenylglycine potassium salt, they do provide insights into related compounds and their properties, which can be informative for understanding the chemistry of N-Phenylglycine derivatives.
Synthesis Analysis
The synthesis of related compounds, such as those containing N-2,3-dimethyl-phenylglycine, involves the preparation of complexes with bidentate ligands and salt-like structures . Another synthesis method involves the Kabachnik–Fields reaction, which was used to synthesize N,N-bis(dibutoxyphosphinoylmethyl)glycine, leading to the formation of its potassium salt upon saponification . These methods highlight the versatility of phenylglycine derivatives in forming various metal complexes and salts.
Molecular Structure Analysis
The molecular structure of related compounds can vary significantly depending on the stereochemistry and the nature of the substituents. For instance, salts formed between N,N'-oxalylbis(phenylglycine) and 1-phenylethylamine exhibit different layer structures as determined by X-ray crystallography . The potassium salt of N-(purin-6-ylcarbamoyl)glycine was found to have a monoclinic crystal structure with significant features such as internal hydrogen bonding and a sevenfold coordination of the potassium ion . These findings suggest that the molecular structure of N-Phenylglycine potassium salt could also exhibit unique features depending on its environment and bonding.
Chemical Reactions Analysis
The chemical reactions involving phenylglycine derivatives can lead to the formation of radicals, as seen in the study of N-phenylglycine, where photoionization and one-electron oxidation resulted in the generation of aminium and aminyl radicals . These radicals are important for understanding the photodamage to amino acids and proteins, as well as the degradation of nitrogen-containing pollutants. Such reactions are indicative of the potential reactivity of N-Phenylglycine potassium salt under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylglycine derivatives can be characterized using various analytical techniques. For example, the thermal behavior of N-2,3-dimethyl-phenylglycine compounds was studied using thermogravimetric analysis (TG), differential thermal analysis (DTG), and differential scanning calorimetry (DSC) . High-pressure liquid chromatography (HPLC) was employed to assay Dane Salt Potassium, a derivative of phenylglycine, showcasing the precision of the method . These studies demonstrate the importance of analytical techniques in determining the properties of phenylglycine derivatives, which would be applicable to N-Phenylglycine potassium salt as well.
Scientific Research Applications
N-Phenylglycine potassium salt (potassium dl-phenylglycinate) exhibits potential applications in biological and medical systems, particularly in alkali ions transport. Its crystal structure and vibrational properties provide insights into its interaction with biological molecules (Ilczyszyn et al., 2009).
N-Phenylglycine serves as a versatile photoinitiator under near-UV LED light, generating radicals for free radical photopolymerization. This property is critical in material sciences, especially in polymerization processes (Zhang et al., 2018).
The adsorption properties of potassium N-phenylglycine on hydroxyapatite are significant in understanding its role in medical applications, such as in dental prosthetics. The study highlights the influence of solvents and ionic charge on its adsorption behavior (Misra, 1996).
N-Phenylglycine-based complexes, particularly iron cations with N-phenylglycinate, play a crucial role in dental adhesion, enhancing the bonding of restorative composites to dentin and enamel (Bowen & Misra, 1986).
The polymeric forms of N-Phenylglycine, such as polyaniline copolymers of aniline and N-phenylglycine, have been explored for their improved solubility and conductivity properties. These characteristics are vital in electronic and material applications (Lei & Su, 2007).
N-Phenylglycine's role in the immobilization of glucose oxidase on poly(N-phenylglycine) films for amperometric glucose sensing demonstrates its potential in biosensor technology. The study indicates its utility in developing efficient and sensitive glucose sensors (Homma et al., 2014).
Safety And Hazards
properties
IUPAC Name |
potassium;2-anilinoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINONCVJYBHUCP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103-01-5 (Parent) | |
Record name | Potassium N-phenylglycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019525598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0027806 | |
Record name | Potassium anilinoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylglycine potassium salt | |
CAS RN |
19525-59-8 | |
Record name | Potassium N-phenylglycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019525598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-phenyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium anilinoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium N-phenylglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM N-PHENYLGLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XH4T27WSE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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